Acid green 16

Catalog No.
S1509157
CAS No.
12768-78-4
M.F
C31H33N2NaO6S2
M. Wt
616.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acid green 16

CAS Number

12768-78-4

Product Name

Acid green 16

IUPAC Name

sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]naphthalene-2,7-disulfonate

Molecular Formula

C31H33N2NaO6S2

Molecular Weight

616.7 g/mol

InChI

InChI=1S/C31H34N2O6S2.Na/c1-5-32(6-2)25-13-9-22(10-14-25)31(23-11-15-26(16-12-23)33(7-3)8-4)30-21-28(41(37,38)39)20-24-19-27(40(34,35)36)17-18-29(24)30;/h9-21H,5-8H2,1-4H3,(H-,34,35,36,37,38,39);/q;+1/p-1

InChI Key

UWGCNDBLFSEBDW-UHFFFAOYSA-M

SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C4C=CC(=CC4=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+]

Synonyms

Acid Green 16, C.I. 44025

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C4C=CC(=CC4=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+]

Quantification of Acid Green 16 Adsorbed on a Molecularly Imprinted Polymer

Specific Scientific Field: Analytical Chemistry

Summary of the Application: This application involves the direct quantification of Acid Green 16 (AG16) adsorbed on a molecularly imprinted polymer (MIP) through the application of diffuse reflectance spectrophotometry (DRS) directly in a solid material .

Methods of Application or Experimental Procedures: The MIP was synthesized by a bulk method using 1-vinylimidazole as the functional monomer . Adsorption assays were performed by applying the MIP in a solution containing different concentrations of AG16 for 120 minutes . After this, the MIP was left to dry and a certain quantity of the polymer was analyzed .

Results or Outcomes: Under optimized conditions, a linear concentration range of 1.0 μmol L −1 to 10.0 μmol L −1 and limits of detection and quantification of 0.3 μmol L −1 and 1.0 μmol L −1, respectively, were obtained . The repeatability and reproducibility of the method were evaluated and RSD values lower than 4% were obtained .

Removal of Dyes and Metals from Water Using Volcanic Rock Powder Waste

Specific Scientific Field: Environmental Science and Pollution Research

Summary of the Application: This application involves transforming a volcanic rock powder waste into an efficient adsorbent to remove dyes (including acid green 16) and metals (Ag+, Co2+, and Cu2+) from water .

Methods of Application or Experimental Procedures: The samples synthesized under different conditions of temperature and alkalizing ratio/precursor material were used in the adsorption of acid green 16 (AG 16) and other contaminants . The 2 2 central composite rotational design (CCRD) was applied, and the effects of the alkalizing ratio (NaOH)/volcanic rock (VR) and temperature (T) on the synthesis process were analyzed .

Results or Outcomes: The temperature of 550 °C and NaOH/VR ratio equal to 1 was the most satisfactory synthesis route to obtain high values of adsorption capacity ( q, mg g −1) and removal ( R, %) for all studied contaminants . For example, the adsorption capacity of dye AG 16 was 49.1 mg g −1, and for Ag + was 66.2 mg g −1, while the removal percentages were 97.6% and 93.4%, respectively .

Acid Green 16, also known as C.I. Acid Green 16 or C.I. 44025, is a synthetic dye primarily used in textile and leather industries. Its molecular formula is C31H33N2NaO6S2, with a molecular weight of approximately 616.7 grams per mole. The compound features a complex structure that includes two sulfonic acid groups, which enhance its solubility in water and make it suitable for various applications in dyeing processes. Acid Green 16 is characterized by its vibrant green color, which is stable under various pH conditions, making it a popular choice for applications requiring long-lasting color.

Acid Green 16 does not have a well-defined mechanism of action in scientific research. Its primary application is in dyeing textiles, where it interacts with the fabric's fibers through ionic and van der Waals forces [].

  • Acid Green 16 may cause skin irritation and allergic reactions [].
  • Due to the presence of aromatic rings and sulfonate groups, it may be harmful to aquatic life [].
  • Always handle dyes with appropriate personal protective equipment and dispose of them according to recommended procedures [].
Involving diazotization and coupling reactions typical of azo dyes. The synthesis generally follows these steps:

  • Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
  • Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing sulfonic acid groups to yield Acid Green 16.
  • Purification: The final product is purified through crystallization or filtration methods to obtain the desired dye quality.

The synthesis process allows for variations that can lead to different shades or properties of Acid Green 16 depending on the starting materials used.

Research on the biological activity of Acid Green 16 indicates potential toxicity to aquatic organisms and human health concerns. The compound has been found to exhibit mutagenic effects, raising alarms about its environmental impact and safety in consumer products. Studies show that exposure to Acid Green 16 can lead to oxidative stress in cells, potentially resulting in cellular damage and contributing to various health issues .

Furthermore, the compound's persistence in the environment poses risks to ecosystems, particularly aquatic life, where it can disrupt biological processes.

Acid Green 16 finds extensive applications across various industries:

  • Textile Dyeing: It is widely used for dyeing fabrics due to its vibrant color and good fastness properties.
  • Leather Industry: The dye is employed in leather processing to achieve desired coloration while maintaining durability.
  • Biological Research: Due to its distinct color properties, Acid Green 16 is utilized as a marker in biological assays and experiments.

Interaction studies have focused on the adsorption characteristics of Acid Green 16 with various materials. Research indicates that anion exchange resins like Lewatit S 6368A are effective adsorbents for removing Acid Green 16 from wastewater streams . These studies assess factors such as pH, temperature, and contact time, which significantly influence the adsorption capacity.

Additionally, photocatalytic degradation studies have examined how different catalysts affect the breakdown rate of Acid Green 16 under UV light .

Several compounds share structural or functional similarities with Acid Green 16. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
Acid Blue 9C34H34N2Na2O6S2Exhibits blue color; used primarily in textiles.
Acid Yellow 23C18H18N3NaO5SKnown for its brightness; often used in food coloring.
Direct Black 22C20H14N4Na2O7S2Used for direct dyeing; more stable than many acid dyes.

Uniqueness of Acid Green 16

Acid Green 16 stands out due to its specific sulfonic acid groups that enhance solubility and stability in aqueous solutions compared to similar compounds. Its unique reactivity with ion exchange resins also differentiates it from other dyes, making it particularly effective for wastewater treatment applications.

Traditional Synthesis Routes

Condensation and Oxidation Reactions

The conventional synthesis of Acid Green 16 involves a two-step process: condensation of aromatic precursors followed by oxidation to form the final chromophore. The primary reactants include:

  • Bis(4-(dimethylamino)phenyl)methanol: Synthesized from 4-(dimethylamino)benzaldehyde via reduction.
  • Naphthalene-2,7-disulfonic acid: Produced through sulfonation of naphthalene using concentrated sulfuric acid under controlled conditions.

The condensation occurs in a 15% sulfuric acid medium, where the methanolic derivative reacts with naphthalene disulfonic acid at 80–95°C for 150–180 minutes. This step forms a leuco base intermediate, which is subsequently oxidized using agents like manganese dioxide or chloranil to generate the triarylmethane structure. The final product is neutralized with sodium hydroxide to yield the sodium salt form.

Key Reaction Parameters:

ParameterOptimal RangeImpact on Yield
Sulfuric Acid Concentration15–20%Higher concentrations reduce side products
Temperature80–95°CExcess heat degrades intermediates
Oxidation Time2–4 hoursProlonged oxidation reduces selectivity

Raw Material Selection and Optimization

The purity of naphthalene-2,7-disulfonic acid critically influences dye quality. Traditional sulfonation methods often yield mixtures of 2,6- and 2,7-disulfonic isomers, necessitating purification via crystallization or selective precipitation. Recent advances employ vacuum dehydration during sulfonation to shift equilibrium toward the 2,7-isomer, achieving 71.96% purity compared to 32.92% for the 2,6-isomer.

Substituting bis(4-(diethylamino)phenyl)methanol for the dimethyl analogue alters the dye’s hue, producing a lighter yellow-green shade. However, this modification requires stricter control over oxidation conditions to prevent over-oxidation of ethyl groups.

Green Synthesis Approaches

Alternative Catalysts and Solvent Systems

To reduce environmental impact, researchers have explored:

  • Heterogeneous Catalysts: Zeolites like H-ZSM-35 enable condensation at lower temperatures (135–145°C) with 86.2% selectivity for target products.
  • Ionic Liquids: Solvents like 1-butyl-3-methylimidazolium chloride enhance reaction rates by stabilizing charged intermediates.
  • Recyclable Acids: Trifluoroethanol acts as both solvent and catalyst, achieving 93% yield while allowing solvent recovery via distillation.

Comparative Performance of Green Catalysts:

CatalystReaction Time (h)Yield (%)Reusability (Cycles)
H-ZSM-35 Zeolite586.24
Trifluoroethanol393.06
Montmorillonite K-10878.53

Reaction Mechanism Analysis

Green synthesis routes often leverage Lewis acid catalysis. For example, iron(III) chloride facilitates Friedel-Crafts alkylation by coordinating to the hydroxyl group of bis(4-(dimethylamino)phenyl)methanol, generating a carbocation that reacts with naphthalene disulfonate. Density functional theory (DFT) studies reveal that electron-donating groups on the aromatic ring lower activation energy by stabilizing transition states.

Process Optimization Strategies

Yield Enhancement Techniques

  • Molar Ratio Adjustments: A 1:2.5 molar ratio of naphthalene disulfonic acid to methanolic precursor maximizes dye formation while minimizing residual reactants.
  • Microwave Assistance: Irradiation at 300 W reduces reaction time by 40% compared to conventional heating, achieving 95% conversion in 90 minutes.

Optimized Reaction Conditions:

VariableOptimal ValueEffect on Yield
NaOH/VR Ratio1:1Reduces by-products
Pressure10–100 PaEnhances sulfonation
Stirring Rate500 rpmImproves mixing

Purification and Quality Control Methods

  • Flocculation-Centrifugation: Treating crude dye solutions with polyaluminum chloride removes colloidal impurities, achieving 99.5% purity after centrifugation.
  • Molecularly Imprinted Polymers (MIPs): Polymers tailored for Acid Green 16 selectively adsorb the dye from wastewater, offering 100% recovery in spiked samples.

Analytical Techniques for Quality Assurance:

  • Diffuse Reflectance Spectrophotometry (DRS): Directly quantifies dye adsorbed on MIPs with a 0.3 μmol L⁻¹ detection limit.
  • High-Performance Liquid Chromatography (HPLC): Resolves isomeric impurities using a C18 column and acetonitrile-water mobile phase.

Degradation Kinetics and Mechanisms

Photocatalytic Degradation Pathways

Photocatalytic degradation of Acid Green 16 has been investigated using zinc oxide (ZnO) and titanium dioxide (TiO₂)-based catalysts under solar irradiation. In aqueous solutions, ZnO demonstrated superior efficiency compared to TiO₂, achieving 71.2% decolorization and 20.0% chemical oxygen demand reduction within 1.5 hours under alkaline conditions (pH 9–11) [1]. The process follows pseudo-first-order kinetics, driven by hydroxyl radicals (·OH) generated via photoexcitation of ZnO. These radicals cleave the azo bond (-N=N-) and aromatic rings, leading to mineralization into carbon dioxide, water, and inorganic ions [1].

Electrochemical methods using TiO₂/RuO₂-coated electrodes further enhance degradation. A hybrid photoelectrochemical system achieved 98.0% decolorization and 85.0% total organic carbon removal by coupling UV irradiation with electrolysis, outperforming standalone processes [3]. The synergistic effect arises from continuous ·OH generation at the anode and direct oxidation of dye molecules [3].

Table 1: Photocatalytic Efficiency of Acid Green 16 Under Varied Conditions

CatalystpHDecolorization (%)COD Removal (%)
ZnO (slurry)9–1171.220.0
TiO₂/RuO₂6–798.085.0

Gamma Radiation and Oxidative Pathways

While direct studies on gamma radiation-induced degradation of Acid Green 16 are limited, analogous mechanisms for azo dyes involve water radiolysis generating reactive species (·OH, hydrated electrons, hydrogen radicals) [2]. These species attack the chromophoric structure, leading to decolorization and fragmentation. For hydroxychloroquine, a related compound, gamma radiation achieved 98.5% mineralization at 8 kGy, with efficiency peaking at neutral pH due to optimal ·OH yield [2]. Extrapolating these findings, Acid Green 16 degradation likely follows similar pseudo-first-order kinetics, with dose rate and initial concentration critically influencing outcomes.

Aquatic Toxicity and Ecological Impact

Lethal Concentration 50 Values and Bioaccumulation Patterns

Specific ecotoxicological data for Acid Green 16, such as lethal concentration 50 values or bioaccumulation factors, are absent in the reviewed literature. However, azo dyes generally exhibit high aquatic toxicity due to their stable aromatic structures and resistance to biodegradation. Metabolites from incomplete degradation, such as aromatic amines, are often more toxic than parent compounds, posing risks to aquatic life [1] [3].

Effects on Aquatic Ecosystems

Acid Green 16’s intense absorption at 610 nm reduces light penetration in water bodies, impairing photosynthesis in phytoplankton and submerged vegetation [1]. Chronic exposure may disrupt aquatic food webs, though empirical studies on its ecological impact remain scarce.

Wastewater Treatment Technologies

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) effectively degrade Acid Green 16 by generating ·OH radicals. Key systems include:

  • Solar/ZnO Photocatalysis: Achieves 71.2% decolorization at 0.1–4 μm catalyst particle size [1].
  • Electrochemical Oxidation: TiO₂/RuO₂ electrodes yield 98.0% decolorization at 0.04 mM dye concentration [3].
  • Gamma Radiation: While untested for Acid Green 16, analogous systems mineralize 98.5% of hydroxychloroquine at 8 kGy [2].

Table 2: Comparative Efficiency of AOPs for Acid Green 16 Degradation

MethodDecolorization (%)Mineralization (%)
Solar/ZnO71.220.0
Electrochemical98.085.0

Membrane Filtration and Hybrid Systems

Membrane filtration studies specific to Acid Green 16 are not documented in the reviewed literature. However, hybrid systems integrating AOPs with nanofiltration or reverse osmosis could enhance removal efficiency by combining radical-based degradation with physical separation.

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2040 of 2042 companies (only ~ 0.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

3369-56-0

General Manufacturing Information

Ethanaminium, N-[4-[[4-(diethylamino)phenyl](3,6-disulfo-1-naphthalenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1): INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types